Product packaging for 8,13-epoxy-6(Cat. No.:CAS No. 114376-11-3)

8,13-epoxy-6

Cat. No.: B055276
CAS No.: 114376-11-3
M. Wt: 530.1 g/mol
InChI Key: QGRXRBJNZDDDHY-YHEOSNBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,13-epoxy-6 is a sophisticated chemical building block of significant interest in synthetic organic chemistry and natural product research. This compound features a distinctive bridged epoxy moiety fused across its carbon framework, a structural motif commonly encountered in biologically active natural products, particularly within certain diterpenoid families. Its primary research value lies in its utility as a key synthetic intermediate for the total synthesis of complex molecular architectures. Researchers utilize this compound to investigate cyclization reactions, ring-opening chemistries, and the stereoselective functionalization of polycyclic systems, which are fundamental processes in method development. The strained, oxygen-containing bridge presents a reactive site for nucleophilic attack, making it a valuable probe for studying reaction mechanisms and for constructing more elaborate molecules with potential biological activity. This compound is intended for use in laboratory-scale experiments to advance the discovery and development of novel synthetic methodologies and to explore structure-activity relationships in medicinal chemistry programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44ClNO7 B055276 8,13-epoxy-6 CAS No. 114376-11-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

114376-11-3

Molecular Formula

C27H44ClNO7

Molecular Weight

530.1 g/mol

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 2-piperidin-1-ylacetate;hydrochloride

InChI

InChI=1S/C27H43NO7.ClH/c1-7-24(4)15-18(30)27(33)25(5)17(29)11-12-23(2,3)21(25)20(22(32)26(27,6)35-24)34-19(31)16-28-13-9-8-10-14-28;/h7,17,20-22,29,32-33H,1,8-16H2,2-6H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1

InChI Key

QGRXRBJNZDDDHY-YHEOSNBFSA-N

SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl

Isomeric SMILES

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)O)OC(=O)CN4CCCCC4)(C)C)O)C)O)C=C.Cl

Canonical SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl

Synonyms

6-((piperidino)acetoxy)-7-desacetylforskolin
HL 706
HL-706
HL706

Origin of Product

United States

Isolation and Biogeographical Distribution of 8,13 Epoxy Labdane Diterpenes

Identification of Natural Sources

These compounds have been successfully isolated from a variety of plant species, including those from the Lamiaceae and Euphorbiaceae families.

Coleus forskohlii (syn. Plectranthus barbatus)

This plant, a member of the Lamiaceae family, is a prominent source of 8,13-epoxy labdane (B1241275) diterpenes. wikipedia.orgresearchgate.net The most notable compound isolated from its roots is forskolin (B1673556) (coleonol), a potent activator of adenylate cyclase. wikipedia.orgnih.gov Forskolin's structure is defined as 7β-acetoxy-8,13-epoxy-1α,6β,9α-trihydroxylabd-14-en-11-one. nih.gov Beyond forskolin, C. forskohlii has yielded a variety of other related diterpenoids, including forskolin G and H, which are 1α-hydroxy-6β,7β-diacetoxy-8,13-epoxylabd-14-ene-11-one and 1α,6β-diacetoxy-8,13-epoxy labd-14-ene-11-one, respectively. researchgate.net Further investigations have led to the isolation of glycosidic derivatives of 8,13-epoxy-labd-14-en-11-one, such as forskoditerpenosides A and B, a first in nature for this type of labdane diterpene. nih.gov The plant also produces 9α-Hydroxy-8,13-epoxy-labd-14-en-11-one. nih.gov

Excoecaria species

The genus Excoecaria, belonging to the Euphorbiaceae family, is another significant source of labdane diterpenes. jocpr.com Specifically, Excoecaria agallocha has been found to contain several 8,13-epoxy labdane diterpenes in its resinous wood. jocpr.comresearchgate.net These include ent-13-epi-8,13-epoxy-2-hydroxylabda-1,14-dien-3-one and ent-13-epi-8,13-epoxy-14S,15-dihydroxylabdan-3-one. researchgate.netsemanticscholar.org Additionally, seco-labdane diterpenoids, which are structurally related, have also been identified. researchgate.net The latex of E. agallocha is known for its toxicity, which is attributed to daphnane (B1241135) and tigliane (B1223011) type diterpene esters. japsonline.com

Leonotis leonurus

Commonly known as wild dagga, Leonotis leonurus (Lamiaceae) is recognized for its production of labdane diterpenoids. nih.gov Phytochemical studies have led to the isolation of several 9,13-epoxy-labdane diterpenoids from its leaves. nih.govresearchgate.net Among these are compounds like 9,13-epoxy-6-hydroxylabdan-15,16-olide. nih.govcsir.co.za The genus Leonurus is particularly noted for the prevalence of spiro-9,13-epoxy-labdane diterpenoids. nih.gov

The following table summarizes some of the 8,13-epoxy labdane diterpenes isolated from these plant sources.

Advanced Phytochemical Investigation Methodologies for Epoxy-Containing Compounds

The structural elucidation of epoxy-containing compounds like 8,13-epoxy labdane diterpenes necessitates the use of sophisticated analytical techniques. The isolation and characterization process typically involves a combination of chromatographic and spectroscopic methods.

Initial extraction from plant material is often followed by fractionation using various column chromatography techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) is a crucial tool for the purification and quantification of these compounds. science.gov

For structural determination, a suite of spectroscopic methods is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, NOESY/ROESY) NMR experiments are fundamental for establishing the carbon skeleton and the relative stereochemistry of the molecule. tandfonline.commdpi.com

Mass Spectrometry (MS) : Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide accurate mass measurements, which are essential for determining the molecular formula. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly for the analysis of volatile or derivatized compounds. mdpi.com

X-ray Crystallography : This powerful technique provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline compounds. nih.gov

Electronic Circular Dichroism (ECD) : ECD is used to determine the absolute configuration of chiral molecules in solution by comparing experimental data with theoretically calculated spectra. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the presence of specific functional groups within the molecule. researchgate.net

These methodologies, when used in concert, allow for the precise identification and structural characterization of novel and known 8,13-epoxy labdane diterpenes.

Chemodiversity and Geographical Distribution Patterns of 8,13-Epoxy Labdane Diterpenes

Labdane-type diterpenoids are a large and structurally diverse group of secondary metabolites. They are widely distributed in the plant kingdom, found in families such as Lamiaceae, Cistaceae, Pinaceae, and Euphorbiaceae, as well as in some fungi and marine organisms. mdpi.comjmb.or.kr This wide distribution contributes to a significant chemodiversity within this class of compounds.

The geographical location and environmental conditions of the plant source can influence the chemical profile of the isolated compounds. For instance, different diterpenoids have been isolated from Coleus forskohlii collected in different regions. tandfonline.com Spiro-9,13-epoxy-labdane diterpenoids are particularly prevalent in the genus Leonurus, which is widely used in traditional medicine across Asia. nih.gov The distribution of these compounds is not limited to a specific part of the plant; they can be found in the roots, leaves, and woody tissues. jocpr.comthegoodscentscompany.com The biosynthesis of these compounds often involves specialized enzymes, such as diterpene synthases, which contribute to their structural variety. nih.gov

The table below showcases the diversity of 8,13-epoxy labdane structures found in nature.

Biosynthetic Pathways and Enzymology of 8,13 Epoxy Labdane Diterpenes

General Diterpene Biosynthesis: Isoprene (B109036) Unit Formation via Mevalonate (B85504) Pathway

Diterpenes are a class of C20 terpenes constructed from four C5 isoprene units. The biosynthesis of these fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs through two primary pathways in nature: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. In the cytosol of plants, the MVA pathway is the primary route for producing precursors for sesquiterpenes and triterpenes. However, it also contributes to the pool of precursors for diterpenes, which are mainly synthesized in the plastids via the MEP pathway.

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). This intermediate is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), a critical rate-limiting step in the pathway. Following this, a series of phosphorylation and decarboxylation reactions, catalyzed by enzymes such as mevalonate kinase (MK) and diphosphomevalonate decarboxylase (MPDC), convert MVA into IPP. IPP is then readily isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase (IPPI).

To form the direct precursor for all diterpenes, geranylgeranyl diphosphate (GGPP), one molecule of DMAPP is condensed with three molecules of IPP in a head-to-tail fashion. This sequential condensation is catalyzed by geranylgeranyl diphosphate synthase (GGPS). GGPP is a linear C20 isoprenoid and serves as the universal substrate for the vast family of diterpene synthases.

Labdane (B1241275) Diterpene Synthases and Cascade Cyclization Mechanisms

The transformation of the linear GGPP into the characteristic bicyclic labdane skeleton is a pivotal step, typically catalyzed by the sequential action of two distinct classes of diterpene synthases (diTPSs). This process involves intricate carbocation cascade reactions that are precisely controlled by the enzyme's active site architecture.

Class II Diterpene Synthases (diTPSs): The biosynthesis of the labdane core is initiated by a Class II diTPS, often a copalyl diphosphate synthase (CPS). These enzymes possess a conserved DxDD motif and catalyze a protonation-initiated cyclization of the terminal olefin of GGPP. This initiates a carbocation cascade, leading to the formation of the bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate, which retains the diphosphate group. The stereochemistry of the resulting CPP can vary, with ent-CPP and normal (+)-CPP being common in plants.

Class I Diterpene Synthases (diTPSs): The CPP intermediate is then utilized by a Class I diTPS. These enzymes are characterized by a DDxxD motif involved in binding a Mg2+ cofactor. They catalyze the ionization of the allylic diphosphate ester bond from CPP, generating a carbocation. This triggers a second carbocation cascade that can involve further cyclizations, rearrangements, and is typically terminated by deprotonation or the addition of a water molecule to yield a diverse array of diterpene scaffolds. In the simplest cases, the Class I enzyme merely removes the diphosphate group to form a stable diterpene hydrocarbon.

This two-step enzymatic sequence, from GGPP to a bicyclic intermediate and then to a final scaffold, is a hallmark of labdane-related diterpenoid biosynthesis in angiosperms.

Enzymatic Formation of the 8,13-Epoxy Bridge

The formation of the defining 8,13-epoxy bridge, which converts the bicyclic labdane structure into a tricyclic system, is a critical functionalization step. This ether linkage is typically introduced through the action of specific enzymes that can perform intramolecular cyclization.

Cytochrome P450 monooxygenases (CYPs or P450s) are a superfamily of heme-containing enzymes renowned for their role in oxidizing and functionalizing terpene skeletons. These enzymes are central to creating the vast structural diversity of diterpenoids by catalyzing reactions such as hydroxylation, carboxylation, and epoxidation.

In the biosynthesis of many 8,13-epoxy labdanes, including forskolin (B1673556), the pathway proceeds through the formation of a hydroxylated intermediate. For instance, the biosynthesis of forskolin involves the precursor 13R-manoyl oxide, which already contains the 8,13-epoxy bridge. The formation of manoyl oxide itself is catalyzed by a Class I diTPS that facilitates the heterocyclization of a hydroxylated diphosphate intermediate (8-hydroxy-labda-13-ene-15-yl diphosphate). In other related pathways, P450s are responsible for introducing hydroxyl groups at specific positions on the labdane scaffold, which can then enable spontaneous or enzyme-catalyzed ring closure to form an ether bridge. The entire pathway converting 13R-manoyl oxide to forskolin requires a cascade of six specific monooxygenation steps catalyzed by five distinct P450 enzymes, highlighting their critical role in decorating the core structure.

While P450s are the most commonly cited enzymes for such modifications, other enzyme classes can also perform epoxidation reactions. Unspecific peroxygenases (UPOs) are enzymes that can catalyze the transfer of an oxygen atom from hydrogen peroxide to a substrate.

UPOs have demonstrated the ability to perform epoxidation on a variety of substrates, including terpenes like limonene. Research has shown that UPOs can form new terpene-based oxiranes (epoxides) and hemiacetals through epoxidation and C-H activation. These enzymes, such as the one from the fungus Agrocybe aegerita, can epoxidize carbon-carbon double bonds in both cyclic and acyclic terpenes. While their direct role in forming the specific 8,13-epoxy bridge in labdane biosynthesis is less characterized than that of P450s, their proven capability in related terpene systems presents a potential alternative or analogous enzymatic mechanism for ether bridge formation in nature.

Role of Cytochrome P450 Monooxygenases

Post-Cyclization Modifications Leading to Functionalized 8,13-Epoxy Structures

Once the core 8,13-epoxy-labdane skeleton, such as manoyl oxide, is formed, it undergoes a series of subsequent modifications, often referred to as "tailoring" or "decorating" reactions. These reactions are primarily catalyzed by P450s and various transferases, which introduce functional groups that are crucial for the biological

Synthetic Chemistry and Derivatization Strategies for 8,13 Epoxy Labdanes

Total Synthesis Approaches to the 8,13-Epoxy Labdane (B1241275) Skeleton

The complete construction of the 8,13-epoxy labdane scaffold from basic starting materials presents a significant synthetic challenge, requiring precise control over both regiochemistry and stereochemistry.

Regioselective Epoxidation Methodologies

The formation of the 8,13-epoxide is typically achieved through the epoxidation of a labdadiene precursor. The regioselectivity of this reaction—the preferential formation of an epoxide at a specific double bond—is crucial. In many labdane precursors, the double bond between carbons 8 and 17 is more reactive than the one in the side chain, but specific reagents can target the desired 8,13-epoxy linkage.

Commonly used reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydroperoxides like tert-butyl hydroperoxide (TBHP). researchgate.net For instance, the treatment of a labdane diene with m-CPBA can lead to the formation of the epoxide. sbq.org.br The inherent electronic and steric properties of the substrate often guide the reagent to the correct position. In one synthetic approach, VO(acac)2-mediated epoxidation with TBHP was used to regioselectively form an α-epoxide at the C-8 and C-9 positions. researchgate.net These methods are fundamental in ensuring the epoxide is formed at the desired C8 and C13 positions to create the characteristic tetrahydrofuran (B95107) ring of 8,13-epoxy labdanes. fishersci.atmdpi.com

Stereochemical Control in Epoxy Ring Formation

Achieving the correct three-dimensional arrangement (stereochemistry) of the 8,13-epoxy ring is as critical as its placement. The stereochemistry of the final product is often dictated by the existing chiral centers in the labdane precursor. The epoxidizing agent typically approaches the double bond from the less sterically hindered face of the molecule, leading to a predictable stereochemical outcome.

Enzymatic processes demonstrate remarkable stereospecificity. For example, diterpene synthases can catalyze the formation of the 8,13-epoxy derivative manoyl oxide with high stereoselectivity. nih.gov Chemical syntheses also strive for this level of control. Methods have been developed for the stereospecific production of enantiomerically pure (13R)-manoyl oxide, a precursor for forskolin (B1673556) synthesis. thegoodscentscompany.com The cyclization of diols using reagents like mesyl chloride (MsCl) in pyridine (B92270) often proceeds through an SN2 mechanism, which allows for predictable inversion of stereochemistry at the reaction center, thereby controlling the final stereoconfiguration of the newly formed ring. sbq.org.br This control is essential, as different stereoisomers can exhibit vastly different biological activities.

Chemical Transformations of the 8,13-Epoxy Ring System

Once formed, the 8,13-epoxy ring is a versatile functional group that can be opened and further modified to create a diverse range of derivatives.

Epoxide Ring-Opening Reactions and Functionalization

The strained three-membered ring of an epoxide can be opened by various nucleophiles under either acidic or basic conditions. byjus.com This ring-opening is a key strategy for introducing new functional groups.

Acid-Catalyzed Opening : Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then preferentially attacks the more substituted carbon (C-8 in this case), as this carbon can better stabilize the partial positive charge that develops during the transition state. byjus.comlibretexts.org This reaction typically results in trans-diaxial products. For example, treating an 8,17-epoxy-ent-labdane derivative with perchloric acid (HClO4) was used to induce acid-catalyzed solvolytic opening. mdpi.comnih.gov

Base-Catalyzed Opening : Under basic or nucleophilic conditions, the reaction generally follows an S_N2 mechanism. The nucleophile attacks the less sterically hindered carbon (C-13). byjus.com This regioselectivity is complementary to the acid-catalyzed pathway and provides an alternative route to functionalized labdanes. The stereochemical outcome is an inversion of configuration at the site of attack.

The choice of conditions allows chemists to selectively introduce functionalities like hydroxyls, halides, or other groups at either the C-8 or C-13 position.

Selective Functionalization at Adjacent Carbon Positions

Modifying the labdane skeleton at positions adjacent to the epoxide ring can be achieved through various strategies, often by carefully choosing protecting groups and reaction sequences. For instance, in a synthesis targeting forskolin, hydroxyl groups at C-6 and C-7 were protected as an acetonide. researchgate.net This protection scheme allowed other reactions to be carried out on the molecule without affecting these positions. In another example, hydroboration of an epoxide intermediate resulted in hydroxylation at the C-6 position along with the opening of the epoxy ring, demonstrating that functionalization can occur at multiple sites in a single step. researchgate.net

Semi-Synthesis of 8,13-Epoxy Labdane Derivatives from Natural Precursors

The complexity of the labdane skeleton makes total synthesis a long and often low-yielding process. Therefore, chemists frequently turn to semi-synthesis, starting from abundant, naturally occurring labdane diterpenoids.

Key natural precursors include:

Sclareol (B1681606) : Isolated from Salvia sclarea (clary sage), sclareol is a widely used starting material. nih.govwikipedia.org Its side chain can be oxidatively degraded to form sclareolide, which is then converted into various 8,13-epoxy derivatives like Ambrox. mdpi.com Sclareol oxide, an 8,13-epoxy-14,15-dinorlabdane, is a key intermediate derived from sclareol. thegoodscentscompany.comnih.gov

Manoyl Oxide : This naturally occurring 8,13-epoxy labdane serves as a direct precursor for derivatives. thegoodscentscompany.com It can be isolated from several plant sources and used in semi-syntheses. mdpi.com

Larixol (B1207091) : Obtained from the resin of larch trees (Larix species), larixol is another valuable starting material. guidetopharmacology.orgnih.gov Its side chain can be chemically modified and cyclized to form epoxy-containing compounds.

The general strategy for semi-synthesis involves the oxidative cleavage of the side chain of the natural precursor, followed by cyclization and other functional group manipulations to yield the target 8,13-epoxy labdane derivative. nih.govmdpi.com

Table 1: Semi-Synthetic Approaches to 8,13-Epoxy Labdanes from Natural Precursors

Natural Precursor Key Transformation(s) Resulting Epoxy-Labdane Type
Sclareol Oxidative degradation of side chain, cyclization Sclareolide, Sclareol oxide, Ambrox-type compounds mdpi.com
Manoyl Oxide Direct functionalization or modification Various functionalized manoyl oxide derivatives thegoodscentscompany.commdpi.com
Larixol Side chain modification, cyclization Ambrox-like compounds, other epoxy derivatives guidetopharmacology.org

Targeted Derivatization for Structure-Activity Relationship Studies

The investigation into the biological activities of 8,13-epoxy labdanes has necessitated the development of targeted derivatization strategies to understand their structure-activity relationships (SAR). These studies primarily focus on modifying existing functional groups and introducing new moieties to probe the interactions with biological targets.

Strategies for Modifying Hydroxyl and Carbonyl Functions

Modifications of hydroxyl and carbonyl groups on the 8,13-epoxy labdane scaffold are crucial for elucidating their role in biological activity. Standard synthetic transformations are employed to alter these functionalities.

For instance, the hydroxyl groups can be acetylated to their corresponding acetoxy derivatives. google.com Oxidation of hydroxyl groups furnishes the corresponding ketones or aldehydes. For example, the oxidation of a diol derivative of pinusolide (B25242) with silver carbonate on Celite yielded two different lactones. uregina.ca Conversely, carbonyl functions can be reduced to hydroxyl groups using reducing agents like sodium borohydride. niscpr.res.in

In a study on pinusolide, a labdane-type diterpenoid with an α,β-unsaturated butenolide ring, various derivatives were synthesized by modifying the carbonyl and other functional groups. uregina.ca The reduction of pinusolide with sodium [(C2H5)2AlH2] afforded a diol and a triol. uregina.ca Further oxidation of the triol product resulted in two different lactones. uregina.ca These transformations highlight the accessibility of different oxidation states for the functional groups on the labdane core, which is essential for detailed SAR studies.

Introduction of Spacer Arms and Amine Linkages for Enhanced Properties

To enhance properties such as water solubility or to introduce new functionalities for conjugation, spacer arms and amine linkages have been incorporated into the 8,13-epoxy labdane structure. These modifications can also serve to explore the spatial requirements of binding pockets in biological targets.

A notable strategy involves the introduction of guanidine (B92328) moieties, which are known to be present in various antimicrobial agents. nih.gov In one study, labdan-8,13(R)-epoxy-15-oic acid and its (S)-epimer were synthesized and subsequently coupled with guanidine to form acylguanidines. cnr.it This derivatization introduces a basic and charged group at the terminus of the side chain, significantly altering the physicochemical properties of the parent molecule. The synthesis involved the initial preparation of the carboxylic acids (labdan-8,13(R)-epoxy-15-oic acid and labdan-8,13(S)-epoxy-15-oic acid) followed by their conversion to the corresponding acylguanidines. cnr.it These derivatives, labdan-8,13(R)-epoxy-15-oyl guanidine and labdan-8,13(S)-epoxy-15-oyl guanidine, showed promising antimicrobial effects. nih.gov

The use of crosslinking agents with varying spacer arm lengths can also be a valuable tool, although direct examples on the 8,13-epoxy labdane core are not extensively documented in the provided results. thermofisher.com These reagents typically possess two reactive ends that can form covalent bonds with functional groups on the target molecule and a linker of defined length and composition. thermofisher.com This approach is widely used in bioconjugation to link molecules and study interactions. thermofisher.com

Novel Methodologies for Generating Structural Diversity around the 8,13-Epoxy Core

Generating structural diversity is key to discovering new derivatives with improved or novel biological activities. Recent approaches have moved beyond simple functional group modifications to more complex skeletal rearrangements and biosynthetic strategies.

One innovative approach is the use of heterologous expression of silent biosynthetic gene clusters (BGCs). nih.gov This technique allows for the production of novel labdane derivatives that are not accessible through traditional chemical synthesis. For example, the expression of a silent BGC from the fungus Talaromyces sp. in Aspergillus nidulans led to the discovery of thirteen labdane derivatives, including five new compounds named talarobicins A–E. nih.gov This methodology not only expands the chemical space of labdane diterpenoids but also provides insights into their biosynthetic pathways. nih.gov

Another strategy involves the chemical transformation of isolated labdane diterpenes. For example, (E)-labda-8(17),12-diene-15,16-dial, isolated from Curcuma amada, was converted to other biologically active compounds through a series of chemical reactions. niscpr.res.in Epoxidation of this dialdehyde (B1249045) with m-chloroperbenzoic acid yielded aframodial. niscpr.res.in Oxidation of one of the aldehyde groups to a carboxylic acid followed by reduction and cyclization led to the formation of furan-containing labdanes. niscpr.res.in

Furthermore, the cleavage of C-C bonds within the labdane skeleton can lead to significant structural diversification, resulting in seco-labdane diterpenoids. researchgate.net While not always directly targeting the 8,13-epoxy moiety, these strategies demonstrate the potential for creating novel scaffolds from the basic labdane framework.

The table below summarizes some of the key derivatization strategies and novel methodologies applied to the 8,13-epoxy labdane core.

Strategy Description Example Compound(s) Reference(s)
Modification of Hydroxyl/Carbonyl Functions Oxidation, reduction, and acylation of existing functional groups.Pinusolide derivatives, lactones from triol oxidation uregina.ca
Introduction of Amine Linkages Addition of amine-containing moieties, such as guanidine, to the labdane skeleton.Labdan-8,13(R)-epoxy-15-oyl guanidine, Labdan-8,13(S)-epoxy-15-oyl guanidine nih.govcnr.it
Heterologous Expression Activation of silent biosynthetic gene clusters in a host organism to produce novel derivatives.Talarobicins A–E nih.gov
Chemical Transformation of Natural Products Multi-step synthesis starting from an isolated labdane to create new structures.Aframodial, furanolabdanes from (E)-labda-8(17),12-diene-15,16-dial niscpr.res.in

Advanced Spectroscopic and Computational Approaches for 8,13 Epoxy Labdane Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 8,13-epoxy labdanes, offering a comprehensive view of the molecular framework.

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information on the chemical environment of individual protons and carbons within the 8,13-epoxy labdane (B1241275) structure. However, the complexity of these molecules necessitates the use of two-dimensional (2D) NMR experiments to establish definitive structural assignments. benthamopen.comresearchgate.net

COSY (Correlation Spectroscopy) : This technique reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the spin systems of the labdane skeleton. emerypharma.comresearchgate.net For instance, COSY correlations can delineate the spin systems in the A and B rings of the decalin core. acs.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, providing a map of C-H one-bond connectivities. This is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. emerypharma.comresearchgate.net These correlations are instrumental in connecting the different spin systems and quaternary carbons, thereby piecing together the entire carbon skeleton. For example, HMBC correlations from methyl protons to quaternary carbons are often key in defining the decalin ring system and the substitution pattern. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. researchgate.netmdpi.com For instance, NOE correlations can help establish the cis or trans fusion of the decalin rings and the relative orientation of substituents. benthamopen.com In some cases, the absence or presence of specific NOESY correlations can differentiate between possible stereoisomers. benthamopen.com

The combined application of these 1D and 2D NMR techniques allows for the unambiguous assignment of most, if not all, proton and carbon signals, leading to the elucidation of the planar structure and relative stereochemistry of novel 8,13-epoxy labdane diterpenoids. researchgate.netresearchgate.netresearchgate.net

Beyond establishing connectivity, NMR data, often in conjunction with computational methods, is used for in-depth configurational and conformational analysis of 8,13-epoxy labdanes. benthamopen.com The relative stereochemistry proposed by NOESY can be further confirmed and, in some cases, corrected by comparing experimental ¹³C NMR chemical shifts with those calculated for different possible stereoisomers. benthamopen.com

This computational approach involves geometry optimization of various potential isomers using methods like Hartree-Fock (HF) or Density Functional Theory (DFT), followed by the calculation of their respective ¹³C NMR chemical shifts. benthamopen.com The isomer whose calculated shifts show the best correlation with the experimental data is then proposed as the correct structure. This method has proven particularly useful for confirming or revising the configuration at challenging stereocenters, such as C-8 and C-13 in the 8,13-epoxy labdane framework. benthamopen.com

Furthermore, NOESY data can provide insights into the preferred conformation of the flexible rings within the labdane structure. researchgate.net The observed NOE correlations can be compared with inter-proton distances in different calculated low-energy conformations to determine the most likely solution-state conformation. researchgate.net

1D and 2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, NOESY, HMQC, HMBC)

High-Resolution Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of 8,13-epoxy labdanes and for gaining structural information through the analysis of fragmentation patterns. ajgreenchem.comsavemyexams.com HRMS provides highly accurate mass measurements (typically to four or more decimal places), which allows for the unambiguous determination of the molecular formula of a compound. savemyexams.commsu.edu This is the first crucial step in identifying a new natural product.

Tandem mass spectrometry (MS/MS) experiments, often performed using techniques like Collision-Induced Dissociation (CID), are used to fragment the molecular ion and analyze the resulting product ions. researchgate.net The fragmentation pathways of labdane-type diterpenes can be complex but often involve characteristic losses of small neutral molecules or radical groups. ajgreenchem.com

For 8,13-epoxy labdanes, common fragmentation pathways may include:

Cleavage of the C9-C11 and C8-O-C13 bonds of the C-ring. mdpi.com

Loss of substituents such as water (from hydroxyl groups) or acetic acid (from acetyl groups). ajgreenchem.com

Elimination of the side chain or parts of it. ajgreenchem.com

By carefully analyzing the masses of the fragment ions, it is possible to deduce the presence of specific functional groups and to piece together parts of the molecular structure, corroborating the data obtained from NMR spectroscopy. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman provide valuable information about the functional groups present in a molecule.

FTIR spectroscopy is particularly effective for identifying the characteristic vibrational modes of functional groups in 8,13-epoxy labdanes. The presence of the epoxy ring can be confirmed by specific absorption bands. For instance, the C-H stretching of the epoxide group may appear around 3056 cm⁻¹, while the C-O stretching of the ring is often observed near 915 cm⁻¹. nih.gov

Other key functional groups commonly found in labdane diterpenes also have distinct IR signatures:

Hydroxyl groups (-OH) : A broad absorption band in the region of 3600-3200 cm⁻¹. acs.orgnih.gov

Carbonyl groups (C=O) : Strong absorption bands typically in the range of 1750-1650 cm⁻¹, with the exact position depending on whether it is a ketone, aldehyde, ester, or carboxylic acid. acs.orgclockss.org

Carbon-carbon double bonds (C=C) : Stretching vibrations around 1650-1600 cm⁻¹. clockss.org

Raman spectroscopy can serve as a complementary technique to FTIR. jasco-global.com While FTIR is more sensitive to polar functional groups like C=O and O-H, Raman spectroscopy is often better for identifying non-polar bonds, such as C-C and C=C backbones. The epoxy ring also exhibits characteristic Raman signals. jasco-global.com

In-situ spectroscopic techniques, particularly FTIR, are powerful tools for studying the kinetics and mechanisms of chemical reactions involving 8,13-epoxy labdanes in real-time. mt.comfrontiersin.orgnih.gov By continuously monitoring the changes in the vibrational spectrum as a reaction proceeds, one can track the disappearance of reactants and the appearance of products. mt.comsapub.org

For example, in reactions involving the opening of the epoxy ring, in-situ FTIR can monitor the decrease in the intensity of the characteristic epoxy bands (e.g., at 915 cm⁻¹) over time. nih.govscielo.br This data can be used to calculate the reaction rate, determine the order of the reaction, and derive kinetic parameters like the rate constant and activation energy. mt.comsapub.org

This approach provides a detailed, mechanistic understanding of how 8,13-epoxy labdanes are formed or how they react, which is crucial for optimizing synthetic procedures or understanding their biosynthetic pathways. mt.comfrontiersin.orgnih.gov

Characterization of Epoxy and Other Key Functional Groups

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute configuration and the detailed three-dimensional solid-state structure of 8,13-epoxy-labdane derivatives. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, which is crucial for resolving stereochemical ambiguities that may persist after analysis by other spectroscopic methods.

The application of single-crystal X-ray diffraction has been instrumental in confirming the structures of numerous 8,13-epoxy-labdanes. For instance, the absolute configuration of a novel labdane diterpene, forskoditerpene A, which possesses a cyclopropyl (B3062369) group, was confirmed by single-crystal X-ray diffraction analysis. nih.gov Similarly, the absolute configuration of leoleorin D, a labdane diterpenoid from Leonotis leonurus, was established as (5S,6R,8R,9R,10S,13S)-9,13-epoxylabdane-6β,15,16-triol through X-ray crystallography. nih.gov In another study, the structure of 8α,15-epoxy-16-norlabdan-13-one was elucidated based on spectroscopic data and confirmed by X-ray analysis. researchgate.net

The Flack parameter, derived from the X-ray diffraction data of a non-centrosymmetric crystal, is a critical value for determining the absolute configuration of chiral molecules. researchgate.net A value close to zero provides confidence in the assigned absolute stereochemistry. For example, the absolute configuration of maximumin A, a rearranged labdane-type diterpenoid, was determined as 5S, 8S, 10S with a Flack parameter of 0.03(13) from a single-crystal X-ray diffraction study of its derivative. acs.org

CompoundSource/MethodKey Findings from X-ray CrystallographyReference
Forskolin (B1673556)Coleus forskohliiThe crystal structure of forskolin derivatives confirms a chair conformation for ring C. benthamopen.com
Leoleorin DLeonotis leonurusEstablished the absolute configuration as (5S,6R,8R,9R,10S,13S)-9,13-epoxylabdane-6β,15,16-triol. nih.gov
Zeylleucapenoid ALeucas zeylanicaThe absolute configuration was determined to be (4S,6R,8R,9R,13S) via X-ray diffraction analysis. mdpi.com
Maximumin BAmomum maximumConfirmed the structural assignment and determined its absolute configuration as 5S, 8S, 10S. acs.org
8α,15-epoxy-16-norlabdan-13-oneEragrostis viscosaThe structure was established based on spectroscopic data and confirmed by X-ray analysis. researchgate.net

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry and quantum mechanical calculations have emerged as indispensable tools in the structural elucidation and analysis of 8,13-epoxy-labdane diterpenoids. These theoretical approaches complement experimental data, providing deeper insights into conformational preferences, spectroscopic properties, and dynamic behavior.

Conformational Analysis and Energy Minimization

The flexible nature of the labdane skeleton, with its multiple chiral centers and rotatable bonds, gives rise to a complex conformational landscape. Computational methods are employed to explore this landscape, identify low-energy conformers, and understand the factors governing their stability.

Geometry optimizations and energy calculations are typically performed using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT). benthamopen.comresearchgate.net For instance, in a study on 1,6,7-triacetoxy-8,13-epoxy-14-labden-11-one, geometry optimizations revealed that the A and B rings predominantly adopt chair conformations. benthamopen.com The energy difference between chair and boat conformations for ring A was found to be significant, indicating a strong preference for the chair form. benthamopen.com

The choice of computational method and basis set can influence the results. For example, a study on 13-epi-sclareol utilized the B3LYP method with the 6-31G* basis set to optimize three stable structures with minimum energy found on the potential energy surface. nih.gov The relative energies of different conformers can provide insights into their population distribution in solution.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Quantum mechanical calculations are increasingly used to predict spectroscopic parameters, which can then be compared with experimental data to validate proposed structures and assign stereochemistry.

Chemical Shift Prediction: The accurate prediction of ¹³C and ¹H NMR chemical shifts is a powerful tool for structural elucidation. researchgate.netarxiv.org The process often involves geometry optimization of the molecule followed by the calculation of NMR shielding constants using methods like Gauge-Including Atomic Orbital (GIAO). researchgate.net Correlations between experimental and calculated chemical shifts can help to determine the correct relative stereochemistry. benthamopen.com For example, in the configurational analysis of 1,6,7-triacetoxy-8,13-epoxy-14-labden-11-one, the best correlation between experimental and calculated ¹³C NMR data was achieved when the configuration at C-13 was inverted from what was previously proposed. benthamopen.com DFT methods, such as B3LYP, have proven to be effective for these calculations. researchgate.net

Vibrational Frequency Prediction: Theoretical calculations of vibrational frequencies can aid in the assignment of bands in experimental infrared (IR) and Raman spectra. nih.gov The scaled quantum mechanical force field (SQMFF) methodology, often used in conjunction with DFT calculations, allows for the complete assignment of vibrational bands. nih.gov For 13-epi-sclareol, the predicted vibrational spectrum showed good agreement with experimental results. nih.gov The calculation of vibrational frequencies is also crucial for confirming that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). readthedocs.io

Computational MethodApplicationKey FindingsReference
HF/6-31GConfigurational and conformational analysisUsed to calculate carbon chemical shifts and determine the relative stereochemistry of a labdane diterpenoid. benthamopen.com
DFT/B3LYP/6-31GStructural and vibrational propertiesEmployed to study three stable conformers of 13-epi-sclareol and predict their vibrational and NMR spectra. nih.gov
DFT/B3LYP/cc-pVDZPrediction of ¹³C and ¹H NMR dataProved to be the most efficient method for predicting chemical shifts for two diterpenoids. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like 8,13-epoxy-labdanes over time. By simulating the atomic motions, MD can reveal the accessible conformations and the transitions between them, offering a more complete picture than static energy minimization.

MD simulations have been used to study the binding of labdane diterpenes to biological targets, providing insights into their mechanism of action. unisi.it For instance, MD simulations were used to validate the binding capabilities of taxane (B156437) diterpenoids to tubulin, showing that the docked complexes remained stable throughout the simulation. researchgate.net In another study, docking and molecular dynamics simulations provided a molecular basis for the CaV1.2 channel blockade and KCa1.1 channel stimulation by a synthetic labdane derivative. unisi.it While not focused specifically on the conformational landscape of an isolated 8,13-epoxy-labdane, these studies highlight the utility of MD in understanding the dynamic behavior of this class of compounds. The application of MD simulations to map the complete conformational space of various 8,13-epoxy-labdane structures is an area with potential for further exploration.

Mechanistic Insights into the Biological Activity of 8,13 Epoxy Labdane Diterpenes

Molecular Targets and Receptor Interactions (e.g., Adenylate Cyclase Activation)

A primary molecular target for some 8,13-epoxy labdane (B1241275) diterpenes is the enzyme adenylate cyclase . Forskolin (B1673556), a well-studied labdane diterpene, directly activates adenylate cyclase, an enzyme crucial for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). microbiologyjournal.orgdrugbank.com This activation does not appear to involve cell surface receptors, as forskolin is lipid-soluble and can penetrate the cell membrane to interact directly with the enzyme. microbiologyjournal.orgchemicalbook.com The binding of forskolin occurs at a hydrophobic pocket at the interface of the C1 and C2 subunits of adenylyl cyclase, stabilizing the enzyme's active conformation and enhancing its catalytic activity. tue.nl This leads to an increase in intracellular cAMP levels, which in turn triggers a cascade of downstream signaling events. microbiologyjournal.org

While forskolin is a potent activator, other 8,13-epoxy labdane diterpenes may interact with different molecular targets. For instance, in silico studies have suggested that forskolin can bind to the human angiotensin-converting enzyme 2 (ACE2) receptor, potentially inhibiting its interaction with the spike protein of SARS-CoV-2. microbiologyjournal.org This highlights the potential for these compounds to have multiple molecular targets, contributing to their wide range of biological effects.

Intracellular Signaling Pathway Modulation (e.g., cAMP Pathway, NF-κB, iNOS, COX-2)

The modulation of intracellular signaling pathways is a key mechanism through which 8,13-epoxy labdane diterpenes exert their biological effects. The activation of adenylate cyclase and the subsequent increase in cAMP levels directly impacts the cAMP pathway . This pathway is a central regulator of numerous cellular processes, including metabolism, gene transcription, and cell growth.

Beyond the cAMP pathway, these diterpenes have been shown to modulate inflammatory signaling pathways. A significant body of evidence points to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway as a primary anti-inflammatory mechanism of labdane diterpenoids. researchgate.netthieme-connect.com NF-κB is a critical transcription factor that governs the expression of pro-inflammatory genes. thieme-connect.com By inhibiting NF-κB, these compounds can suppress the production of inflammatory mediators.

This inhibition of NF-κB subsequently affects the expression of downstream targets like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . thieme-connect.comnih.gov Both iNOS and COX-2 are enzymes that play crucial roles in the inflammatory response, producing nitric oxide (NO) and prostaglandins, respectively. nih.gov Several studies have demonstrated that labdane diterpenes can reduce the production of NO and the expression of iNOS and COX-2 in response to inflammatory stimuli. researchgate.netnih.govmdpi.com For example, certain labdane diterpenes have been shown to downregulate the expression of iNOS, COX-2, TNF-α, and IL-6 in LPS-stimulated macrophages. nih.gov

The modulation of these pathways is often interconnected. For example, the activation of the cAMP pathway can, in some contexts, lead to the inhibition of NF-κB activity, creating a synergistic anti-inflammatory effect.

Enzyme Interaction and Modulation Mechanisms (e.g., Inhibition of Protein Synthesis by related epoxy compounds)

The epoxy group and other structural features of these diterpenes allow them to interact with and modulate the activity of various enzymes. As discussed, the direct activation of adenylate cyclase by forskolin is a prime example of such an interaction. microbiologyjournal.orgtue.nl

Furthermore, labdane diterpenes can influence the enzymes involved in arachidonic acid (AA) metabolism, which is a key pathway in inflammation. researchgate.net This modulation can alter the production of pro-inflammatory eicosanoids. The inhibition of enzymes like COX-2 is a direct mechanism by which these compounds can reduce inflammation. tandfonline.com

While direct inhibition of protein synthesis by 8,13-epoxy labdane diterpenes is not extensively documented, related compounds have shown such activity. For instance, some terpenoids are known to interfere with protein synthesis, contributing to their cytotoxic effects. irb.hr Given the structural diversity of labdane diterpenes, it is plausible that some members of this class could also impact protein synthesis, although further research is needed to confirm this.

Structure-Activity Relationship Studies and the Critical Role of the 8,13-Epoxy Moiety

Structure-activity relationship (SAR) studies are crucial for understanding which parts of the 8,13-epoxy labdane diterpene structure are essential for their biological activity. The 8,13-epoxy moiety is a key structural feature that often plays a critical role. ontosight.ai For example, in studies of triptolide (B1683669) derivatives, the epoxy groups were found to be essential for their anti-neuroinflammatory action. thieme-connect.com

The configuration at the C-13 carbon atom has also been shown to be important, particularly in determining the antimicrobial activity of compounds like manoyl oxide and its isomers. researchgate.net The presence and position of other functional groups, such as hydroxyl, acetoxy, and carbonyl groups, also significantly influence the biological properties of these molecules. ontosight.ai For instance, the unique arrangement of double bonds and the epoxy group contribute to the chemical and biological properties of 15,16-epoxy-8(17),13(16),14-labdatriene. ontosight.ai

SAR studies have also been conducted on forskolin and its derivatives to determine the features necessary for adenylate cyclase activation. microbiologyjournal.org These studies help in the design and synthesis of new analogs with potentially enhanced or more specific activities.

Cellular Effects and Phenotypes in Model Systems (e.g., Apoptosis Induction, Immunosuppressive Effects, Phytotoxicity)

The molecular interactions of 8,13-epoxy labdane diterpenes translate into a variety of cellular effects observed in model systems. One of the most significant of these is the induction of apoptosis , or programmed cell death, in cancer cells. nih.gov This makes them promising candidates for anticancer drug development. For example, sclareol (B1681606), a labdane diterpene, has been shown to induce apoptosis in human tumor cell lines through a p53-independent mechanism. nih.gov Other labdane diterpenes have demonstrated cytotoxicity against various cancer cell lines, often by triggering apoptosis. nih.govmdpi.com Some diterpenes have been found to induce mitochondrial apoptosis in breast and pharynx cancer cells. nih.gov

In addition to their anticancer effects, many labdane diterpenes exhibit immunosuppressive effects . mdpi.com This is often linked to their ability to modulate inflammatory pathways like NF-κB. researchgate.net Triptolide, a diterpene with an epoxy group, has demonstrated potent immunosuppressive effects by inhibiting the differentiation of Th17 cells. mdpi.com Clerodane diterpenoids, which are structurally related to labdanes, have also shown immunosuppressive activity. researchgate.net

Furthermore, some diterpenes have been reported to have phytotoxic activity, affecting root growth and acting as plant growth regulators. nih.gov This suggests a role for these compounds in plant defense mechanisms.

Table 1: Cellular Effects of Selected 8,13-Epoxy Labdane Diterpenes and Related Compounds

Compound Cellular Effect Model System
Sclareol Apoptosis induction Human colon cancer cells
Triptolide Immunosuppression T-cells
Plectrornatin C Mitochondrial apoptosis Breast and pharynx cancer cells
Various Labdane Diterpenes Cytotoxicity Various cancer cell lines

Investigations into Related Epoxy-Containing Fatty Acids and Their Biological Roles (e.g., Specialized Pro-Resolving Mediators like Resolvins)

The biological significance of the epoxy moiety is not limited to labdane diterpenes. Related epoxy-containing fatty acids are also crucial signaling molecules, particularly in the resolution of inflammation. These molecules are part of a class of compounds known as specialized pro-resolving mediators (SPMs) . mdpi.comnih.gov

SPMs, which include resolvins, protectins, and maresins, are enzymatically derived from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). biorxiv.orgnih.gov A key step in the biosynthesis of some of these SPMs is the formation of an epoxide intermediate. For example, the biosynthesis of resolvin D1 and resolvin D2 involves a 7,8-epoxy-docosahexaenoic acid intermediate. mdpi.com

These epoxy-containing fatty acids play a central role in actively turning off the inflammatory response and promoting tissue repair. nih.gov They function as agonists at specific receptors, inducing cell-type-specific responses that lead to the clearance of inflammatory debris and the restoration of tissue homeostasis. nih.gov The study of these epoxy-fatty acids provides valuable insights into the broader biological importance of epoxide-containing lipids in regulating fundamental physiological processes.

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
8,13-Epoxy-labd-14-en-11-one 101540329
Forskolin 4793
Sclareol 15545
Triptolide 107985
Manoyl oxide 119330
Andrographolide (B1667393) 5318517
Resolvin D1 9831557
Resolvin D2 53329221
15,16-epoxy-8(17),13(16),14-labdatriene 101269092
1-Acetoxy-3-bromo-6-hydroxy-8,13-epoxy-labd-14-ene 118708453
Plectrornatin C 91740924
Adenosine triphosphate (ATP) 5957
Cyclic adenosine monophosphate (cAMP) 6076
Nitric oxide (NO) 145068
Arachidonic acid (AA) 444899
Eicosapentaenoic acid (EPA) 446284

Challenges and Future Directions in 8,13 Epoxy Labdane Research

Elucidation of Undiscovered Biosynthetic Genes and Associated Enzymes

A primary challenge in the field is the incomplete understanding of the biosynthetic pathways leading to the vast diversity of 8,13-epoxy labdanes. While the general route from geranylgeranyl diphosphate (B83284) (GGPP) is known, the specific enzymes responsible for the intricate cyclization and oxidation steps are often yet to be discovered.

Future research will focus on genome mining and transcriptomics of organisms known to produce these compounds, such as plants from the Lamiaceae and Asteraceae families, as well as various fungi and marine organisms. mdpi.comfrontiersin.org The identification of novel diterpene synthases (diTPSs) is a key objective. For instance, the characterization of ZmCPS4, a class II diTPS from Zea mays, which forms the precursor 8,13-copalyl diphosphate, suggests the existence of additional, undiscovered diterpenoid pathways. nih.gov

Furthermore, elucidating the mechanisms of enzymes that install the characteristic 8,13-epoxy bridge is crucial. Studies on the formation of spiro-9,13-epoxy-labdane diterpenoids in Leonurus japonicus have begun to unravel the complex enzymatic steps involved. nih.gov Future work will likely involve the heterologous expression of candidate genes in microbial hosts to characterize their function and substrate specificity, providing a deeper understanding of how nature generates such a wide array of structures. researchgate.net

Development of Sustainable Chemo-Enzymatic Synthesis Routes

The total chemical synthesis of complex labdane (B1241275) diterpenes is often a lengthy and low-yielding process, hindering their large-scale production for pharmacological studies. A significant future direction is the development of sustainable chemo-enzymatic synthesis routes that combine the efficiency of chemical synthesis with the selectivity of enzymatic transformations.

This approach involves the chemical synthesis of a labdane scaffold intermediate, followed by selective modifications using isolated enzymes or whole-cell biotransformation systems. acs.org For example, enzymes like cytochrome P450 monooxygenases can be employed to introduce hydroxyl groups at specific positions, a step that is often challenging to achieve with traditional chemical methods. The use of biotransformation can lead to more efficient and environmentally friendly production processes. Future research will aim to expand the toolkit of enzymes available for these synthetic routes and to optimize reaction conditions for higher yields and purity.

Application of Advanced Spectroscopic Techniques for Real-Time Monitoring and Complex Mixture Analysis

The structural elucidation of novel 8,13-epoxy labdanes and the analysis of their presence in complex natural extracts remain a significant challenge. Advanced spectroscopic techniques are pivotal in overcoming these hurdles. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for the rapid identification of known and novel labdane diterpenes in crude extracts. acs.orgresearchgate.net

Two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, are indispensable for the complete structural and stereochemical assignment of these complex molecules. acs.orgnih.gov Future applications will likely involve the increased use of techniques like mass spectrometry imaging (MSI) to visualize the spatial distribution of these compounds within biological tissues. researchgate.net Furthermore, the development of methods for real-time monitoring of biosynthetic and chemo-enzymatic reactions will provide valuable kinetic data and facilitate process optimization.

Integration of Computational Design and Predictive Modeling for Structure-Function Relationships

Understanding the relationship between the three-dimensional structure of 8,13-epoxy labdanes and their biological activity is crucial for the development of new therapeutic agents. Computational design and predictive modeling are becoming increasingly important tools in this area.

Molecular docking studies can predict the binding modes of labdane diterpenes to their protein targets, providing insights into their mechanism of action. nih.gov For example, computational approaches have been used to investigate the binding of labdane diterpenes to inflammatory targets like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, density functional theory (DFT) calculations can be used to predict NMR spectra, aiding in the stereochemical assignment of new compounds. chinesechemsoc.org

Future research will focus on developing more accurate predictive models for a range of biological activities, including cytotoxicity and antimicrobial effects. nih.gov These in silico tools will help to prioritize compounds for synthesis and biological testing, thereby accelerating the discovery of new drug leads. The use of computational modeling to predict catalytically relevant amino acids in diterpene synthases can also guide protein engineering efforts to create novel labdane structures. frontiersin.org

Exploration of Novel Biological Activities and Associated Molecular Mechanisms

The 8,13-epoxy labdane diterpenes have been reported to possess a wide range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antiviral properties. mdpi.com However, the full therapeutic potential of this class of compounds is yet to be explored.

Future research will focus on screening these compounds against a broader range of biological targets and disease models. A key challenge is to move beyond phenotypic screening to the identification of specific molecular targets and the elucidation of their mechanisms of action. For instance, while many labdane diterpenes are known to have anti-inflammatory effects through the inhibition of nitric oxide (NO) production, the precise signaling pathways involved are often not fully understood. researchgate.net

Studies investigating their effects on key cellular processes such as apoptosis, cell cycle regulation, and immune modulation will be critical. researchgate.net The exploration of novel activities, such as the modulation of ion channels or activity against neglected tropical diseases, could open up new therapeutic avenues. nih.gov A deeper understanding of their molecular mechanisms will be essential for the rational design of more potent and selective analogs.

Q & A

Q. What advanced statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify toxicity predictors. Report confidence intervals and p-values with adjustments for multiple comparisons .

Q. How should researchers optimize synthetic routes to this compound while minimizing byproduct formation?

  • Methodological Answer : Utilize DoE (Design of Experiments) to optimize reaction parameters (e.g., stoichiometry, temperature gradients). Monitor intermediates via inline FTIR or Raman spectroscopy. Employ green chemistry principles (e.g., solvent-free conditions, biocatalysts) to enhance selectivity. Characterize byproducts using LC-MS and propose mechanistic pathways for their formation .

Q. What methodologies enable the integration of multi-omics data to elucidate this compound’s metabolic fate in biological systems?

  • Methodological Answer : Combine metabolomics (LC-HRMS) to track epoxy-derived metabolites, transcriptomics (RNA-seq) to identify upregulated detoxification enzymes, and proteomics (SILAC) to quantify enzyme expression. Use pathway analysis tools (e.g., KEGG, MetaCore) to map interactions. Validate findings with knockout models or enzyme inhibition assays .

Data Management and Ethical Considerations

Q. How can researchers balance open-data sharing requirements with confidentiality in studies involving this compound’s proprietary analogs?

  • Methodological Answer : Implement de-identification protocols (e.g., removing synthetic routes for patented derivatives) while disclosing core structural and activity data. Use controlled-access repositories (e.g., EMBL-EBI) for sensitive datasets. Obtain informed consent specifying data-sharing scope in studies involving human subjects. Consult institutional review boards (IRBs) for GDPR/IRB compliance .

Q. What practices ensure reproducibility in this compound research, particularly when raw data volumes exceed manuscript limits?

  • Methodological Answer : Archive raw spectra, chromatograms, and computational input files in supplementary materials or repositories (e.g., Zenodo). Provide stepwise protocols in appendices, including instrument calibration details and error margins. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .

Conflict Resolution and Innovation

Q. How should conflicting mechanistic proposals for this compound’s enzymatic inhibition be evaluated?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Use X-ray crystallography or cryo-EM to resolve enzyme-ligand binding modes. Compare computational docking results (e.g., AutoDock Vina) with experimental mutagenesis data to validate active-site interactions .

Q. What innovative methodologies could address gaps in this compound’s environmental fate studies?

  • Methodological Answer : Deploy stable isotope probing (SIP) to track ¹³C-labeled epoxy degradation in soil microcosms. Use QSAR models to predict eco-toxicity based on structural descriptors. Collaborate with environmental engineers to design flow-through reactors simulating real-world degradation scenarios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.